Tert-butyl 3-(pyrazin-2-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)5-4-9-8-12-6-7-13-9/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUDZYDJBPXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Tert Butyl 3 Pyrazin 2 Yl Propanoate
Elucidation of Ester Cleavage and Transesterification Pathways
The tert-butyl ester group in tert-butyl 3-(pyrazin-2-yl)propanoate is a common protecting group for the carboxylic acid functionality. Its cleavage is a fundamental transformation, and the mechanism can proceed through several pathways depending on the reaction conditions.
Acid-Catalyzed Cleavage:
Under acidic conditions, the cleavage of the tert-butyl ester typically proceeds through a unimolecular elimination mechanism (E1). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tert-butyl cation, the more favorable pathway involves the protonation of the ether oxygen, followed by the departure of the tert-butyl group as a stable carbocation. This carbocation is then quenched by a nucleophile or eliminates a proton to form isobutylene (B52900).
Base-Mediated Cleavage:
While tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other alkyl esters due to steric hindrance, cleavage can be effected under stringent conditions. The mechanism typically follows a bimolecular acyl-oxygen cleavage (BAc2) pathway, where a hydroxide (B78521) ion or another strong base attacks the carbonyl carbon. However, a bimolecular alkyl-oxygen cleavage (BAl2) pathway is generally not favored. In some cases, particularly with strong, non-nucleophilic bases, an elimination mechanism (E2) can occur, leading to the formation of isobutylene and the carboxylate salt.
Thermolytic Cleavage:
Heating this compound, particularly in the presence of a suitable solvent, can lead to the thermolytic elimination of isobutylene to yield the corresponding carboxylic acid. researchgate.net This process is believed to proceed through a concerted cyclic transition state. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate this cleavage at lower temperatures. researchgate.net
Transesterification:
Transesterification of this compound involves the exchange of the tert-butyl group with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by acids or bases. The mechanisms are analogous to the hydrolysis reactions, with the alcohol acting as the nucleophile instead of water.
The following table summarizes the various conditions and mechanistic pathways for the cleavage and transesterification of the tert-butyl ester group.
| Reaction Type | Conditions | Key Mechanistic Features | Products |
| Acid-Catalyzed Cleavage | Strong acids (e.g., TFA, HCl) | Formation of a stable tert-butyl carbocation (E1 mechanism) | 3-(Pyrazin-2-yl)propanoic acid, Isobutylene |
| Base-Mediated Cleavage | Strong bases (e.g., KOH, NaH) | Nucleophilic acyl substitution (BAc2) or elimination (E2) | 3-(Pyrazin-2-yl)propanoate salt, tert-Butanol or Isobutylene |
| Thermolytic Cleavage | Heat, often with solvents like TFE or HFIP | Concerted elimination of isobutylene | 3-(Pyrazin-2-yl)propanoic acid, Isobutylene |
| Transesterification | Acid or base catalysis in the presence of an alcohol (R-OH) | Similar to hydrolysis, with R-OH as the nucleophile | Alkyl/Aryl 3-(pyrazin-2-yl)propanoate, tert-Butanol |
Reaction Mechanisms for Pyrazine (B50134) Ring Functionalization and Derivatization
The pyrazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents.
Electrophilic Aromatic Substitution:
Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrazine ring is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation require harsh conditions and often result in low yields. The propanoate substituent at the 2-position can further influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. For instance, if a halogen atom were introduced onto the pyrazine ring of this compound, it could be displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex.
Radical Functionalization:
Radical reactions offer a powerful method for the functionalization of electron-deficient heterocycles like pyrazine. rsc.org For example, a Minisci-type reaction could be employed to introduce alkyl groups onto the pyrazine ring. acs.org This reaction typically involves the generation of an alkyl radical from a carboxylic acid or another precursor, which then attacks the protonated pyrazine ring. The resulting radical cation is then oxidized to the final product. The regioselectivity of the radical attack is governed by the electronic properties of the pyrazine ring and the steric influence of the propanoate side chain.
Exploration of Stereochemical Control and Diastereoselectivity in Synthetic Transformations
While the parent molecule, this compound, is achiral, synthetic transformations can introduce chirality, necessitating control over the stereochemical outcome.
Asymmetric Hydrogenation:
If the propanoate side chain contains a double bond, for example in a derivative like tert-butyl 3-(pyrazin-2-yl)acrylate, asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could be employed to produce one enantiomer of this compound in excess. The mechanism involves the coordination of the substrate to the chiral metal center, followed by the stereoselective delivery of hydrogen.
Diastereoselective Reactions:
For derivatives of this compound that already contain a stereocenter, subsequent reactions can exhibit diastereoselectivity. For instance, the enolate of this compound can be generated and reacted with an electrophile. If a chiral auxiliary is attached to the molecule, it can direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The choice of base, solvent, and reaction temperature can significantly influence the diastereomeric ratio.
Identification and Characterization of Reaction Intermediates (e.g., Radical, Ionic Species)
The mechanistic pathways discussed above involve the formation of transient intermediates, which can be either radical or ionic in nature.
Ionic Intermediates:
Carbocations: As mentioned in the context of acid-catalyzed ester cleavage, the tert-butyl cation is a key intermediate. Its high stability is a driving force for this reaction pathway.
Anionic Intermediates: In base-catalyzed reactions, enolates can be formed at the α-position of the propanoate chain. In nucleophilic aromatic substitution reactions on a halogenated pyrazine ring, a Meisenheimer complex would be a crucial anionic intermediate.
Radical Intermediates:
Pyrazine Radical Cations: In radical functionalization reactions like the Minisci reaction, the initial attack of a radical on the protonated pyrazine ring leads to a pyrazine radical cation . chemicalbook.com This intermediate is then oxidized to the final product.
Alkyl Radicals: The Minisci reaction also involves the generation of alkyl radicals from various precursors. acs.org These highly reactive species are responsible for the C-C bond formation with the pyrazine ring.
The following table outlines potential reaction intermediates and the transformations in which they are likely to be involved.
| Intermediate Type | Specific Intermediate | Generating Reaction | Significance |
| Ionic (Cationic) | tert-Butyl Cation | Acid-catalyzed ester cleavage | Stable leaving group, drives the reaction |
| Ionic (Anionic) | Enolate of the propanoate | Base-mediated α-functionalization | Nucleophilic species for C-C bond formation |
| Ionic (Anionic) | Meisenheimer Complex | Nucleophilic aromatic substitution (on a halo-derivative) | Stabilized intermediate in SNAr reactions |
| Radical | Pyrazine Radical Cation | Radical functionalization (e.g., Minisci reaction) | Key intermediate in radical aromatic substitution |
| Radical | Alkyl Radical | Radical functionalization (e.g., Minisci reaction) | Reactive species for C-alkylation of the pyrazine ring |
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of Tert Butyl 3 Pyrazin 2 Yl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. However, specific experimental NMR data for Tert-butyl 3-(pyrazin-2-yl)propanoate is not documented in the searched scientific literature.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
A ¹H NMR spectrum would be critical for identifying the number of different types of protons and their neighboring environments in this compound. The expected signals would include those for the pyrazine (B50134) ring protons, the methylene (B1212753) protons of the propanoate chain, and the singlet for the tert-butyl group. The splitting patterns (coupling) between adjacent protons would be instrumental in confirming the connectivity of the ethyl bridge to the pyrazine ring. Without experimental data, a detailed analysis of chemical shifts and coupling constants remains speculative.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Complementing the ¹H NMR, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, confirming the carbon framework. Distinct signals would be expected for the carbons of the pyrazine ring, the carbonyl carbon of the ester, the carbons of the ethyl chain, and the carbons of the tert-butyl group. The chemical shifts would provide insight into the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assembling the molecular structure.
COSY would establish the correlations between coupled protons, confirming the -CH₂-CH₂- fragment of the propanoate chain.
HSQC would directly link each proton to its attached carbon atom.
The absence of published 2D NMR data makes a definitive mapping of the atomic connectivity impossible.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is the standard method for determining the accurate molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₁H₁₆N₂O₂), the expected exact mass would be a key piece of identifying information. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural clues, as the molecule would break apart in a predictable manner upon ionization. This data is not currently available in the reviewed literature.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:
The C=O (carbonyl) stretch of the ester group, typically in the region of 1730-1750 cm⁻¹.
The C-O stretch of the ester.
The C-H stretches of the aliphatic (tert-butyl and ethyl) and aromatic (pyrazine) groups.
The C=N and C=C stretching vibrations within the pyrazine ring.
Without an experimental spectrum, the exact frequencies of these vibrations cannot be reported.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of a chemical sample and for its separation from reaction mixtures or impurities. Reports on the synthesis of a compound typically include details of the chromatographic conditions (e.g., column type, mobile phase, flow rate, and detector) used to achieve purification and to verify the purity of the final product. Such specific chromatographic methods for this compound have not been detailed in the available scientific resources.
Gas Chromatography-Mass Spectrometry (GC-MS)
In a hypothetical GC-MS analysis of this compound, one would expect to obtain a chromatogram showing the retention time of the compound and a mass spectrum detailing its fragmentation pattern upon electron ionization. The retention time would be influenced by the compound's volatility and the type of GC column used. The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight, along with fragment ions characteristic of its structure. Key fragments would be anticipated from the loss of the tert-butyl group, cleavage of the ester linkage, and fragmentation of the pyrazine ring. However, without experimental data, a specific fragmentation table cannot be provided.
Hypothetical GC-MS Data Table
| Parameter | Expected Value |
|---|---|
| Retention Time (min) | Data not available |
| Molecular Ion (m/z) | Data not available |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For a non-volatile or thermally labile compound, LC-MS would be the preferred method for analysis. In a typical LC-MS experiment for this compound, the compound would be separated on a reversed-phase column and subsequently ionized, often using electrospray ionization (ESI). The resulting mass spectrum would be expected to show the protonated molecule [M+H]+. Further fragmentation in the mass spectrometer (MS/MS) would provide structural information. As with GC-MS, no specific experimental data has been published.
Hypothetical LC-MS Data Table
| Parameter | Expected Value |
|---|---|
| Retention Time (min) | Data not available |
| Adduct Ion [M+H]+ (m/z) | Data not available |
X-ray Crystallography for Solid-State Structural Conformation (If Single Crystals are Obtainable)
Should single crystals of this compound be successfully grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and the conformation of the molecule, as well as details of its crystal packing. The search for published crystallographic data for this specific compound did not yield any results.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
Chemical Transformations and Derivatization Strategies for Tert Butyl 3 Pyrazin 2 Yl Propanoate
Selective Deprotection of the Tert-Butyl Ester Moiety
The tert-butyl ester group in tert-butyl 3-(pyrazin-2-yl)propanoate is a widely used protecting group for the carboxylic acid functionality. thieme-connect.com Its key advantage is its stability under various conditions, including exposure to nucleophiles and reducing agents, while being easily removable under acidic conditions. thieme-connect.com This selective deprotection is a fundamental step in converting the ester back to the corresponding carboxylic acid, 3-(pyrazin-2-yl)propanoic acid, which can then undergo further reactions.
Standard deprotection protocols typically involve treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This method is highly efficient for cleaving the C-O bond of the tert-butyl group. acs.org Other reagents that can be employed for this purpose include aqueous phosphoric acid, which offers a milder and more environmentally benign alternative. organic-chemistry.org Additionally, Lewis acids like zinc bromide (ZnBr₂) in DCM have been shown to effect chemoselective hydrolysis of tert-butyl esters. nih.govresearchgate.net
Recent advancements have introduced even milder catalytic methods for tert-butyl ester deprotection. One such method uses the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in combination with triethylsilane. acs.org This approach avoids the need for strong acids or high temperatures, making it suitable for substrates with sensitive functional groups. acs.org
Table 1: Reagents for Selective Deprotection of Tert-Butyl Esters
| Reagent | Conditions | Characteristics |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Strong acid, highly efficient |
| Aqueous Phosphoric Acid | Mild conditions | Environmentally benign |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid, chemoselective |
Reactions at the Pyrazine (B50134) Nitrogen Atoms for N-Functionalization
The pyrazine ring contains two nitrogen atoms that are weakly basic due to the electron-withdrawing nature of the second nitrogen atom. slideshare.net Despite their reduced basicity compared to pyridine, these nitrogen atoms can still undergo electrophilic addition reactions, such as protonation and alkylation. slideshare.netyoutube.com These reactions typically occur at only one of the nitrogen atoms under normal conditions, as the initial functionalization deactivates the second nitrogen towards further electrophilic attack. scribd.comtaylorfrancis.com
N-functionalization strategies for pyrazine derivatives include:
N-Alkylation: Reaction with alkyl halides can lead to the formation of pyrazinium salts. scribd.com More reactive alkylating agents, such as trialkyloxonium tetrafluoroborates, can achieve dialkylation to form di-quaternary salts. taylorfrancis.com
N-Oxidation: Treatment with peracids or other oxidizing agents like hydrogen peroxide or OXONE® can yield pyrazine-N-oxides or N,N'-dioxides. um.edu.myacs.orgresearchgate.net These N-oxides are valuable intermediates themselves, as they can facilitate further functionalization of the pyrazine ring. nih.gov For instance, the presence of an N-oxide group can activate the ring for subsequent reactions. elsevierpure.com
These N-functionalization reactions expand the synthetic utility of this compound by introducing new reactive sites and modifying the electronic properties of the pyrazine ring.
Functionalization and Elaboration of the Propanoate Aliphatic Chain
The three-carbon aliphatic chain of this compound provides another avenue for structural modification. The carbon atom alpha to the ester carbonyl group is particularly susceptible to functionalization through the formation of an enolate intermediate. This allows for the introduction of various substituents at this position.
Key strategies for elaborating the propanoate chain include:
Alpha-Alkylation: Deprotonation with a suitable base to form an enolate, followed by reaction with an alkyl halide, can introduce an alkyl group at the alpha-position. This is a common method for building more complex carbon skeletons.
Other Alpha-Functionalizations: Beyond alkylation, the alpha-position can be functionalized with other groups. For example, reactions with electrophilic halogen sources can introduce a halogen atom.
These modifications to the aliphatic chain allow for the synthesis of a diverse array of derivatives with altered steric and electronic properties, further highlighting the versatility of this compound as a synthetic building block.
Synthesis of Complex Organic Molecules Utilizing this compound as a Versatile Intermediate
The strategic combination of the reactions described above allows for the use of this compound as a key intermediate in the synthesis of more complex organic molecules. researchgate.netorganic-chemistry.org Its multiple reactive sites can be addressed in a controlled manner to build intricate molecular frameworks.
The ester moiety is a gateway to several important functional groups:
Carboxylic Acids: As discussed in section 6.1, selective deprotection of the tert-butyl ester yields the corresponding carboxylic acid, 3-(pyrazin-2-yl)propanoic acid. organic-chemistry.org
Amides: The resulting carboxylic acid can be converted to an amide through activation (e.g., formation of an acid chloride) followed by reaction with an amine. nih.govresearchgate.net In some cases, amides can be formed directly from the tert-butyl ester under specific conditions. organic-chemistry.orgorganic-chemistry.org
Alcohols: The ester can be reduced to the corresponding primary alcohol, 3-(pyrazin-2-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comcommonorganicchemistry.com
Table 2: Functional Group Interconversions from the Ester Moiety
| Starting Functional Group | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Tert-butyl Ester | Acid (e.g., TFA) | Carboxylic Acid |
| Carboxylic Acid | SOCl₂, then Amine | Amide |
The pyrazine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic and radical substitutions. thieme-connect.detaylorfrancis.com The introduction of substituents onto the pyrazine ring can be achieved through several methods:
Nucleophilic Aromatic Substitution: If a suitable leaving group (like a halogen) is present on the ring, it can be displaced by a variety of nucleophiles. um.edu.mythieme-connect.de
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for introducing carbon-carbon bonds, provided a halogenated pyrazine derivative is used. tandfonline.com
Direct C-H Functionalization: Modern synthetic methods are increasingly focusing on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.gov
The ability to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups, onto the pyrazine core is essential for tuning the properties of the final molecule. tandfonline.comnih.gov
A key aspect of utilizing this compound in multi-step syntheses is the ability to perform reactions with high regioselectivity and chemoselectivity. This means controlling which specific atom or functional group reacts in a molecule with multiple possibilities.
Regioselectivity refers to controlling the position of a reaction on the pyrazine ring. For example, in a monosubstituted pyrazine, a subsequent reaction might preferentially occur at one of the remaining open positions over others due to electronic or steric effects.
Chemoselectivity involves differentiating between the various functional groups present in the molecule. For instance, one might want to reduce the ester to an alcohol without affecting the pyrazine ring, or functionalize the ring without cleaving the ester. The choice of reagents and reaction conditions is critical for achieving this selectivity. For example, using a mild reducing agent might selectively reduce one functional group in the presence of another. tandfonline.com
By carefully selecting the sequence of reactions and the reagents used, chemists can selectively modify the ester, the aliphatic chain, or the pyrazine ring, enabling the synthesis of a vast array of complex and precisely substituted molecules from this versatile starting material.
Future Research Directions and Methodological Innovations in Pyrazine Ester Chemistry
Development of Sustainable and Green Synthetic Routes for Pyrazine (B50134) Esters
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazine esters to minimize environmental impact and enhance safety. rasayanjournal.co.in This involves a shift away from hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. rasayanjournal.co.intandfonline.com
Key developments in this area include:
One-Pot Syntheses: Researchers are focusing on one-pot reactions where multiple synthetic steps are performed in a single reactor. This approach, such as the direct condensation of 1,2-diketones with 1,2-diamines, simplifies procedures, reduces waste from intermediate purification steps, and saves time and resources. tandfonline.comresearchgate.net
Use of Greener Solvents: Traditional syntheses often rely on dipolar aprotic solvents which can have toxicity concerns. rsc.org A significant research direction is the replacement of these with more environmentally benign alternatives. For instance, the use of greener solvents like tert-amyl alcohol has been demonstrated in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. nih.govrsc.org
Biocatalysis: Enzymes are being employed as catalysts due to their high selectivity, mild reaction conditions, and biodegradability. rsc.org Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been successfully used for the amidation of pyrazine esters, offering a valuable green alternative to traditional chemical methods. rsc.orgnih.govrsc.org This enzymatic approach avoids harsh reagents and simplifies reaction steps. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazine Derivatives
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Solvents | Often uses hazardous solvents (e.g., DMF). nih.gov | Employs safer, greener solvents like water or tert-amyl alcohol. nih.govresearchgate.net |
| Catalysts | May use stoichiometric, often toxic reagents. rsc.org | Utilizes catalytic amounts of reusable or biodegradable catalysts (e.g., enzymes, earth-abundant metals). rsc.orgnih.gov |
| Process | Multi-step with intermediate isolation, leading to more waste. | Favors one-pot or telescoped reactions to reduce steps and waste. tandfonline.comresearchgate.net |
| Conditions | Often requires harsh conditions (e.g., high temperatures). tandfonline.com | Operates under milder conditions, reducing energy consumption. rsc.orgnih.gov |
| Byproducts | Can generate significant amounts of hazardous byproducts. rsc.org | Designed to produce minimal and non-toxic byproducts. nih.govacs.org |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Atom Economy
A central goal in modern organic synthesis is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. wjpps.comprimescholars.com The development of novel catalytic systems is crucial to achieving this for pyrazine ester synthesis.
Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metal catalysts (like palladium) with catalysts based on earth-abundant and less toxic metals. Manganese pincer complexes, for example, have been shown to effectively catalyze the dehydrogenative coupling of 1,2-amino alcohols to form pyrazines, producing only hydrogen gas and water as byproducts. nih.govacs.org This method is highly atom-economical and environmentally benign. nih.govacs.org
Biocatalytic Approaches: As mentioned, enzymes offer a powerful route to improved efficiency. The use of transaminases to produce α-amino ketones, which then dimerize to form pyrazines, is a chemo-enzymatic strategy that highlights the selectivity and efficiency of biocatalysis. nih.gov Similarly, immobilized lipases like Lipozyme® TL IM provide a reusable and efficient catalytic system for transformations of pyrazine esters. nih.govrsc.org
The atom economy of a reaction is a key metric for its "greenness." scranton.edu Reactions with high atom economy, such as addition or rearrangement reactions, are inherently more efficient and sustainable than substitution or elimination reactions, which generate stoichiometric byproducts. primescholars.comscranton.edu
Table 2: Examples of Novel Catalytic Systems in Pyrazine Synthesis
| Catalyst System | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Manganese Pincer Complexes | Dehydrogenative Coupling | Uses earth-abundant metal, high atom economy (H₂ and H₂O byproducts). | nih.govacs.org |
| Lipozyme® TL IM (Immobilized Lipase) | Enzymatic Amidation of Esters | Mild conditions, reusable catalyst, high yield, green solvent compatibility. | rsc.orgnih.govrsc.org |
| ω-Transaminases (ATAs) | Biocatalytic Amination | High regioselectivity, in-situ generation of intermediates. | nih.gov |
| Potassium tert-butoxide (t-BuOK) | One-Pot Condensation | Catalytic amount, room temperature, cost-effective, avoids expensive catalysts. | tandfonline.comresearchgate.net |
Advancements in High-Throughput Synthesis and Characterization Technologies
To accelerate the discovery of new pyrazine ester derivatives and optimize their synthesis, researchers are turning to high-throughput experimentation (HTE). This technology involves using automated platforms to perform a large number of reactions in parallel under varying conditions. acs.org
This approach allows for the rapid screening of catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for synthesizing a target molecule like tert-butyl 3-(pyrazin-2-yl)propanoate. acs.org HTE is particularly valuable for:
Reaction Optimization: Quickly mapping the ideal parameters for yield and purity.
Catalyst Discovery: Screening large libraries of potential catalysts to find novel systems for pyrazine ester synthesis.
Library Synthesis: Efficiently creating a diverse range of pyrazine ester derivatives for screening in drug discovery or materials science applications. mdpi.com
The integration of HTE with advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), allows for the rapid characterization of the products, creating a seamless workflow from synthesis to analysis. liberty.edu
Integration with Flow Chemistry Methodologies for Scalable Production and Process Control
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology for the synthesis of pyrazine esters. acs.orgnih.gov This methodology offers significant advantages over traditional batch processing, particularly for scaling up production.
Key benefits of flow chemistry include:
Enhanced Safety: Hazardous or highly exothermic reactions can be performed more safely, as only a small volume of material is reacting at any given time. acs.orgnih.gov
Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and higher yields. nih.govacs.org
Improved Efficiency: Superior heat and mass transfer in microreactors can dramatically shorten reaction times. rsc.orgnih.gov For example, a biocatalytic synthesis of pyrazinamide derivatives that took 17 hours in a batch reactor was completed in just 20 minutes using a continuous-flow system. rsc.orgrsc.org
Scalability: Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, bypassing the challenges associated with scaling up batch reactors. nih.gov
The synthesis of pyrazinamide derivatives from pyrazine esters has been successfully demonstrated in a continuous-flow system, highlighting the potential of this technology for the efficient, green, and scalable production of related compounds. nih.govrsc.org
Table 3: Comparison of Batch vs. Flow Chemistry for Pyrazine Ester Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scalability | Challenging; requires re-optimization for larger vessels. | Straightforward; run longer or in parallel. nih.gov |
| Safety | Higher risk with hazardous reagents or exotherms due to large volumes. | Inherently safer; small reaction volumes. acs.org |
| Heat & Mass Transfer | Often inefficient, leading to gradients and side products. | Highly efficient, ensuring uniform conditions. rsc.orgnih.gov |
| Reaction Time | Can be lengthy (e.g., hours to days). rsc.org | Significantly reduced (e.g., seconds to minutes). rsc.org |
| Process Control | Limited control over reaction parameters. | Precise and automated control over temperature, pressure, and time. acs.org |
Computational Design of Novel Pyrazine Ester Derivatives with Predicted Reactivity Profiles
Computational chemistry is becoming an indispensable tool in the design of new molecules and the prediction of their properties before they are synthesized in the lab. For pyrazine esters, computational methods can guide the development of derivatives with specific, desirable characteristics.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their physical or biological properties. nih.gov These models can predict the potential activity of newly designed pyrazine ester derivatives, helping to prioritize which compounds to synthesize.
Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. It is widely used in drug design to predict the binding affinity and orientation of a molecule at a target site. nih.gov For example, docking studies have been used to understand how imidazo[1,2-a]pyrazine (B1224502) derivatives bind to tubulin, guiding the design of potent anticancer agents. nih.gov
Reactivity Prediction: Computational tools can model the electronic structure of molecules like this compound to predict their reactivity. mdpi.com This information helps chemists anticipate reaction outcomes and design more efficient synthetic routes. For instance, the design of pyrazine-based coordination compounds and the prediction of their biological activity have been successfully guided by computational studies. mdpi.comrsc.org
By integrating these computational approaches, researchers can adopt a more rational design strategy, reducing the trial-and-error inherent in traditional chemical synthesis and focusing resources on the most promising molecular targets. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 3-(pyrazin-2-yl)propanoate with high purity?
- Methodology : The synthesis typically involves coupling pyrazine derivatives with tert-butyl esters. Key steps include:
- Protection of reactive groups : Use tert-butyl esters to protect carboxylic acids during reactions .
- Nucleophilic substitution : React tert-butyl 3-bromopropanoate with pyrazin-2-ylamine in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Critical Parameters : Control reaction temperature (60–80°C) and stoichiometric excess of pyrazin-2-ylamine (1.2–1.5 eq) to minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (δ ~1.4 ppm for tert-butyl CH₃) and pyrazine aromatic protons (δ ~8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peak ([M+H]⁺ expected for C₁₁H₁₇N₂O₂) .
- TLC Monitoring : Use silica plates with UV visualization (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Data Interpretation : Compare spectra with tert-butyl ester analogs (e.g., tert-butyl 3-aminopropanoate) to distinguish pyrazine-specific signals .
Q. How should this compound be stored to ensure long-term stability?
- Storage Conditions :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester degradation .
- Stability Data : Under optimal conditions, the compound remains stable for >12 months (based on tert-butyl ester analogs) .
Advanced Research Questions
Q. How can reaction kinetics be optimized for this compound in cross-coupling reactions?
- Experimental Design :
- Catalytic Systems : Screen Pd catalysts (e.g., Pd(OAc)₂, XPhos) for Suzuki-Miyaura couplings with aryl boronic acids .
- Solvent Screening : Test DMF, THF, and toluene for reaction efficiency (monitor via GC-MS) .
Q. What strategies address contradictory toxicity data for this compound in biological studies?
- Approach :
- In Silico Modeling : Predict ADMET profiles using tools like SwissADME to identify potential toxicophores .
- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK293 cells) at 10–100 μM concentrations .
Q. How does this compound interact with metalloenzymes in catalytic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
